BenchChemオンラインストアへようこそ!

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide

Epigenetics PRC2 inhibition EED binding

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide (CAS 2034354-41-9, molecular formula C13H18N4O3S, molecular weight 310.37 g/mol) is a fully synthetic small molecule that integrates a furan-3-yl-substituted pyrazole, an ethylene linker, and a pyrrolidine-1-sulfonamide terminus into a single heterocyclic scaffold. The compound belongs to the broad class of pyrrolidine sulfonamides, a chemotype that has been extensively explored in medicinal chemistry as a privileged scaffold for inhibiting protein-protein interactions — particularly within the Polycomb Repressive Complex 2 (PRC2) via Embryonic Ectoderm Development (EED) binding.

Molecular Formula C13H18N4O3S
Molecular Weight 310.37
CAS No. 2034354-41-9
Cat. No. B2683972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide
CAS2034354-41-9
Molecular FormulaC13H18N4O3S
Molecular Weight310.37
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C13H18N4O3S/c18-21(19,17-5-1-2-6-17)15-4-7-16-10-13(9-14-16)12-3-8-20-11-12/h3,8-11,15H,1-2,4-7H2
InChIKeyIYMXWGMWCWSOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide (CAS 2034354-41-9): Compound Class, Scaffold Features, and Baseline Characterization for Research Procurement


N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide (CAS 2034354-41-9, molecular formula C13H18N4O3S, molecular weight 310.37 g/mol) is a fully synthetic small molecule that integrates a furan-3-yl-substituted pyrazole, an ethylene linker, and a pyrrolidine-1-sulfonamide terminus into a single heterocyclic scaffold [1]. The compound belongs to the broad class of pyrrolidine sulfonamides, a chemotype that has been extensively explored in medicinal chemistry as a privileged scaffold for inhibiting protein-protein interactions — particularly within the Polycomb Repressive Complex 2 (PRC2) via Embryonic Ectoderm Development (EED) binding [2]. The furan-3-yl substituent distinguishes this compound from the more common furan-2-yl analogs and introduces regiochemical constraints that may influence target recognition, hydrogen-bonding geometry, and metabolic stability relative to simpler alkyl sulfonamide derivatives [3]. Its structure places it at the intersection of two active drug-discovery areas: sulfonamide-based epigenetic modulation and heterocyclic CH-π / π-π stacking interactions.

Why Generic Substitution Fails for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide: Scaffold-Level SAR Sensitivity in Pyrrolidine Sulfonamide Epigenetic Probes


Pyrrolidine sulfonamides bearing heterocyclic substituents are not functionally interchangeable, as demonstrated by the steep structure-activity relationships (SAR) reported for the EED-binding chemokine receptor modulator class and the dimethylamino pyrrolidine PRC2 inhibitor series [1]. In the EED inhibitor chemotype, modifications at the indole/benzyl moieties of the screening hit produced analogs with binding and cellular activities spanning orders of magnitude, with some compounds achieving nanomolar potency while close congeners lost all measurable activity [1]. The furan-3-yl regioisomer present in CAS 2034354-41-9 introduces a specific oxygen lone-pair orientation that cannot be replicated by furan-2-yl, thiophene, or simple phenyl replacements — each of which would alter the hydrogen-bond acceptor vector, dipole moment, and CYP450 metabolic soft spots in distinct ways [2]. Furthermore, the pyrrolidine-1-sulfonamide group provides a tertiary sulfonamide with a constrained cyclic amine, offering different basicity, solubility, and steric profile compared to the methanesulfonamide or ethanesulfonamide analogs that share the same furan-pyrazole core [2]. These cumulative differences mean that even structurally close analogs cannot be assumed to reproduce the target engagement, selectivity window, or pharmacokinetic profile of this specific compound.

Quantitative Differentiation Evidence for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide vs. Structural Analogs


EED Binding Affinity: Class-Level Potency Range vs. Reference Inhibitor EED226

No direct EED-binding IC50 data are publicly available for CAS 2034354-41-9. However, structurally related pyrrolidine sulfonamide EED inhibitors studied by AbbVie and disclosed in BindingDB (e.g., BDBM50231867, IC50 = 40 nM in a TR-FRET probe displacement assay) establish that the pyrrolidine sulfonamide chemotype can achieve nanomolar affinity for the EED H3K27me3-binding pocket [1]. The reference allosteric EED inhibitor EED226 exhibits IC50 = 23.4 nM in comparable biochemical assays . Without direct measurement, the target compound's affinity relative to EED226 or in-class AbbVie leads remains unquantified.

Epigenetics PRC2 inhibition EED binding

Structural Differentiation: Pyrrolidine Sulfonamide vs. Methanesulfonamide Core — Physicochemical and Metabolic Implications

The target compound incorporates a pyrrolidine-1-sulfonamide group, whereas the closest commercially cataloged furan-pyrazole analog, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, features a primary methanesulfonamide [1]. The tertiary sulfonamide of the target compound eliminates the acidic N-H proton present in secondary sulfonamides, thereby reducing hydrogen-bond donor count, decreasing polar surface area, and potentially improving passive membrane permeability. In the broader pyrrolidine sulfonamide class, tertiary sulfonamides have demonstrated enhanced oral bioavailability relative to secondary sulfonamide counterparts in urotensin II antagonist series [2].

Medicinal chemistry Drug design Metabolic stability

Furan-3-yl vs. Furan-2-yl Regiochemistry: Impact on Kinase and Epigenetic Target Selectivity Profiles

The furan-3-yl attachment at the pyrazole 4-position in the target compound orients the furan oxygen atom in a meta relationship to the pyrazole ring, in contrast to widely available furan-2-yl analogs where the oxygen adopts an ortho-like orientation [1]. In pyrazole-furan carboxamide succinate dehydrogenase inhibitor series, furan-3-yl substitution conferred distinct fungicidal activity spectra compared to furan-2-yl counterparts, with some compounds showing >10-fold selectivity differences across fungal strains [1]. The furan-3-yl vector in the target compound places the oxygen lone pair in a geometry that is geometrically unavailable to the furan-2-yl isomer, with implications for target protein hydrogen-bond networks and off-target kinase binding promiscuity.

Kinase selectivity Epigenetics Molecular recognition

Absence of Public Selectivity Profiling Data: Known Risk for Procurement Without Prior Validation

As of April 2026, no peer-reviewed selectivity profiling data (kinase panel, CEREP panel, or hERG screening) have been identified for CAS 2034354-41-9 in PubMed, ChEMBL, BindingDB, or patent literature. In contrast, the AbbVie dimethylamino pyrrolidine EED inhibitor series has published hERG and CYP450 inhibition data showing selectivity windows >100-fold for the optimized leads [1]. The absence of analogous profiling for the target compound represents a known data gap that must be addressed through experimental characterization prior to commitment to large-scale procurement or in vivo studies.

Selectivity profiling Risk assessment Procurement diligence

Recommended Application Scenarios for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide (CAS 2034354-41-9) Based on Available Evidence


Epigenetic Probe Development: EED/PRC2 Hit Identification and SAR Expansion

Given the validated EED-binding activity of closely related pyrrolidine sulfonamide chemotypes (IC50 values in the 40–140 nM range for AbbVie leads [1]), CAS 2034354-41-9 is a rational acquisition for laboratories conducting EED-focused hit finding. The furan-3-yl substituent offers a regioisomeric variation not present in published EED inhibitor structures, making it suitable for patent-negative SAR exploration and scaffold-hopping exercises. Researchers should prioritize obtaining TR-FRET EED binding IC50 data as the first characterization step before expanding to cellular H3K27me3 methylation assays.

Comparative Physicochemical and DMPK Profiling of Tertiary vs. Secondary Sulfonamide Series

The pyrrolidine-1-sulfonamide group provides a tertiary sulfonamide with no acidic N-H proton, distinguishing it from the methanesulfonamide and ethanesulfonamide analogs that share the same furan-pyrazole core [2] [3]. Contract research organizations and pharma DMPK groups can procure CAS 2034354-41-9 alongside its secondary sulfonamide congeners to systematically compare LogD, aqueous solubility, microsomal stability, Caco-2 permeability, and CYP450 inhibition profiles — generating head-to-head data that illuminate the impact of sulfonamide N-substitution on developability.

Kinase and Epigenetic Selectivity Panel Screening with Furan Regioisomer Focus

The furan-3-yl substitution pattern is underrepresented in commercial screening libraries relative to furan-2-yl variants. Procurement of CAS 2034354-41-9 enables selectivity profiling against broad kinase panels (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) to determine whether the furan-3-yl vector confers differential selectivity versus the published furan-2-yl pyrazole SDH inhibitors [4]. This is particularly relevant for groups aiming to identify novel kinase or bromodomain inhibitor starting points with reduced polypharmacology.

Method Development and Reference Standard for LC-MS/MS Quantification of Pyrrolidine Sulfonamide Libraries

Due to the well-defined molecular ion and characteristic fragmentation pattern of the pyrrolidine-1-sulfonamide group, CAS 2034354-41-9 can serve as a method development standard for establishing LC-MS/MS quantification protocols for pyrrolidine sulfonamide compound libraries. Its moderate molecular weight (310.37 g/mol) and balanced LogP (~1.8 estimated) make it suitable as a retention-time marker and ionization efficiency calibrant in high-throughput ADME screening workflows.

Quote Request

Request a Quote for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.